N-acetylmuramyl-alanyl-isoglutaminyl-(3/'-iodo-4/'-azidophenylalanine) methyl ester N-acetylmuramyl-alanyl-isoglutaminyl-(3/'-iodo-4/'-azidophenylalanine) methyl ester
Brand Name: Vulcanchem
CAS No.: 111364-35-3
VCID: VC0050669
InChI: InChI=1S/C29H41IN8O12/c1-12(33-26(44)13(2)49-24-22(34-14(3)40)29(47)50-20(11-39)23(24)42)25(43)35-18(7-8-21(31)41)27(45)36-19(28(46)48-4)10-15-5-6-17(37-38-32)16(30)9-15/h5-6,9,12-13,18-20,22-24,29,39,42,47H,7-8,10-11H2,1-4H3,(H2,31,41)(H,33,44)(H,34,40)(H,35,43)(H,36,45)/t12-,13?,18+,19-,20+,22+,23+,24+,29-/m0/s1
SMILES: CC(C(=O)NC(CCC(=O)N)C(=O)NC(CC1=CC(=C(C=C1)N=[N+]=[N-])I)C(=O)OC)NC(=O)C(C)OC2C(C(OC(C2O)CO)O)NC(=O)C
Molecular Formula: C29H41IN8O12
Molecular Weight: 820.6 g/mol

N-acetylmuramyl-alanyl-isoglutaminyl-(3/'-iodo-4/'-azidophenylalanine) methyl ester

CAS No.: 111364-35-3

Main Products

VCID: VC0050669

Molecular Formula: C29H41IN8O12

Molecular Weight: 820.6 g/mol

N-acetylmuramyl-alanyl-isoglutaminyl-(3/'-iodo-4/'-azidophenylalanine) methyl ester - 111364-35-3

CAS No. 111364-35-3
Product Name N-acetylmuramyl-alanyl-isoglutaminyl-(3/'-iodo-4/'-azidophenylalanine) methyl ester
Molecular Formula C29H41IN8O12
Molecular Weight 820.6 g/mol
IUPAC Name methyl (2S)-2-[[(2R)-2-[[(2S)-2-[2-[(2S,3R,4R,5S,6R)-3-acetamido-2,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxypropanoylamino]propanoyl]amino]-5-amino-5-oxopentanoyl]amino]-3-(4-azido-3-iodophenyl)propanoate
Standard InChI InChI=1S/C29H41IN8O12/c1-12(33-26(44)13(2)49-24-22(34-14(3)40)29(47)50-20(11-39)23(24)42)25(43)35-18(7-8-21(31)41)27(45)36-19(28(46)48-4)10-15-5-6-17(37-38-32)16(30)9-15/h5-6,9,12-13,18-20,22-24,29,39,42,47H,7-8,10-11H2,1-4H3,(H2,31,41)(H,33,44)(H,34,40)(H,35,43)(H,36,45)/t12-,13?,18+,19-,20+,22+,23+,24+,29-/m0/s1
Standard InChIKey MEGPXSZNPPLVTD-MMKTZVEFSA-N
Isomeric SMILES C[C@@H](C(=O)N[C@H](CCC(=O)N)C(=O)N[C@@H](CC1=CC(=C(C=C1)N=[N+]=[N-])I)C(=O)OC)NC(=O)C(C)O[C@@H]2[C@H]([C@H](O[C@@H]([C@H]2O)CO)O)NC(=O)C
SMILES CC(C(=O)NC(CCC(=O)N)C(=O)NC(CC1=CC(=C(C=C1)N=[N+]=[N-])I)C(=O)OC)NC(=O)C(C)OC2C(C(OC(C2O)CO)O)NC(=O)C
Canonical SMILES CC(C(=O)NC(CCC(=O)N)C(=O)NC(CC1=CC(=C(C=C1)N=[N+]=[N-])I)C(=O)OC)NC(=O)C(C)OC2C(C(OC(C2O)CO)O)NC(=O)C
Synonyms AI-MDP
N-acetylmuramyl-alanyl-isoglutaminyl-(3'-iodo-4'-azidophenylalanine) methyl este
PubChem Compound 130673
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator